

biological activity of 3-Nitroimidazo[1,2-b]pyridazine derivatives

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Compound of Interest

Compound Name: 3-Nitroimidazo[1,2-b]pyridazine

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An In-depth Technical Guide to the Biological Activity of **3-Nitroimidazo[1,2-b]pyridazine** Derivatives

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a vast array of pharmacological activities. The introduction of a nitro group at the C-3 position significantly enhances or modifies these properties, giving rise to the **3-nitroimidazo[1,2-b]pyridazine** class of compounds. These derivatives have emerged as potent agents in multiple therapeutic areas, most notably as antiprotozoal, antitubercular, and anticancer agents. Their mechanism of action is often attributed to the bio-reduction of the nitro group under hypoxic conditions, which generates cytotoxic reactive nitrogen species. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, structure-activity relationships, and key experimental protocols related to **3-nitroimidazo[1,2-b]pyridazine** derivatives, offering valuable insights for researchers and drug development professionals.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

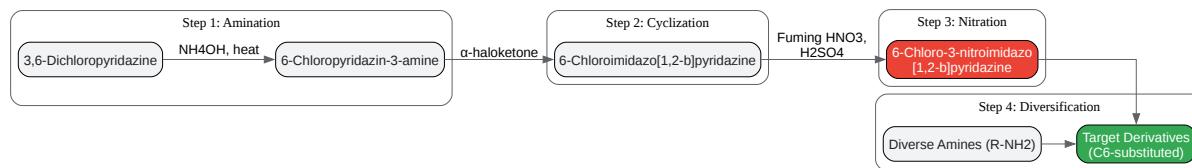
Fused heterocyclic systems are cornerstones of modern drug discovery. Among them, the imidazo[1,2-b]pyridazine core has attracted significant attention due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.^[1] The versatility of this scaffold has led to the development of compounds with applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.^{[2][3]}

The strategic addition of a 3-nitro group introduces a critical pharmacophore. The electron-withdrawing nature of the nitro group modulates the electronic properties of the entire heterocyclic system. More importantly, it serves as a pro-drug moiety, susceptible to enzymatic reduction in the low-oxygen environments characteristic of various pathogens and solid tumors. This targeted activation mechanism is a key feature that underpins the potent and often selective cytotoxicity of these derivatives.

Core Chemical Structure and Synthesis

The foundational structure is the **3-nitroimidazo[1,2-b]pyridazine** ring system. Functionalization, typically at the C-6 position, is a common strategy to modulate the compound's physicochemical properties and biological activity.

A general and widely adopted synthetic route involves the condensation of a 3-amino-6-halopyridazine with an α -haloketone.^[4] A more specific pathway to the 3-nitro derivatives begins with the nitration of the imidazo[1,2-b]pyridazine core, followed by functionalization. A key intermediate in many synthetic schemes is **6-chloro-3-nitroimidazo[1,2-b]pyridazine**, which can be readily synthesized and subsequently modified via nucleophilic substitution at the C-6 position.^[5]



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Caption: General synthetic workflow for **3-nitroimidazo[1,2-b]pyridazine** derivatives.

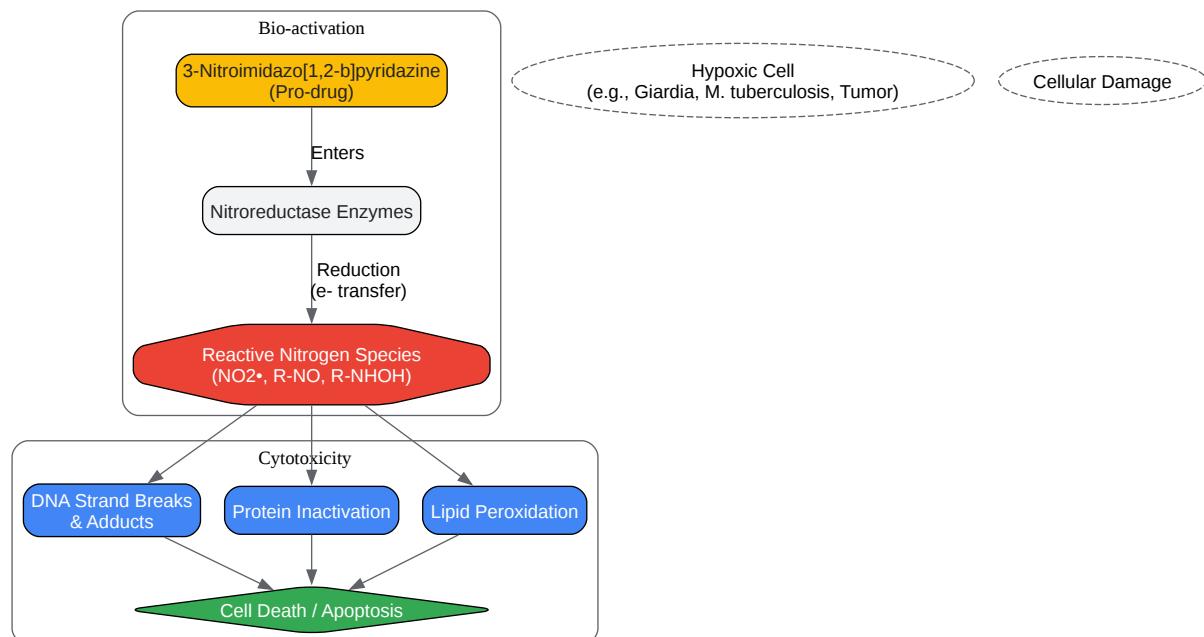
Mechanism of Action: The Role of the Nitro Group

The primary mechanism driving the potent antimicrobial and antiprotozoal activity of **3-nitroimidazo[1,2-b]pyridazine** derivatives is the reductive activation of the nitro group.^[6] This process is particularly efficient in anaerobic or microaerophilic organisms, such as *Giardia lamblia* and *Mycobacterium tuberculosis*, which possess enzymatic machinery (e.g., nitroreductases) capable of reducing the C3-nitro group.

The reduction is a multi-step process that generates a cascade of highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately, radical anions.^[7] These species are highly cytotoxic, causing widespread cellular damage through multiple pathways:

- DNA Damage: Covalent adduction to DNA and induction of strand breaks.
- Protein Dysfunction: Modification of critical amino acid residues, leading to enzyme inactivation.
- Oxidative and Nitrosative Stress: Disruption of the cellular redox balance and damage to lipids and other macromolecules.

This reliance on bio-reduction provides a degree of selectivity for hypoxic cells, a desirable trait for both anti-infective and anticancer therapies. While this is the predominant mechanism, other activities, such as kinase inhibition, have also been reported for the broader imidazo[1,2-b]pyridazine class, suggesting that these compounds may possess multi-target profiles.^{[2][8]}



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Caption: Bio-reduction mechanism of **3-nitroimidazo[1,2-b]pyridazines** in hypoxic cells.

Therapeutic Applications and Biological Activities

This scaffold exhibits a remarkable breadth of biological activity, with significant findings in several key therapeutic areas.

Antiprotozoal Activity

Research has highlighted the exceptional potency of these derivatives against a range of protozoal parasites.^[6] A landmark study demonstrated that specific **3-nitroimidazo[1,2-b]pyridazine** analogues exhibit selective, sub-nanomolar activity against *Giardia lamblia*, the causative agent of giardiasis.^{[5][7]} The study crucially confirmed that this potent activity is dependent on the presence of the nitro group and is not related to phosphodiesterase (PDE) inhibition, which was an initial design hypothesis.^[6] The compounds were also evaluated against *Trypanosoma brucei*, *T. cruzi*, *Leishmania infantum*, and *Plasmodium falciparum*.^[6] Favorable drug-like properties, such as low molecular weight and optimal lipophilicity (cLogP 1.2–4.1), position these compounds as excellent hits for further development in anti-giardiasis therapy.^{[6][7]}

Antitubercular Activity

Tuberculosis remains a major global health threat, exacerbated by the rise of drug-resistant strains of *Mycobacterium tuberculosis* (Mtb).^{[9][10]} **3-Nitroimidazo[1,2-b]pyridazine** derivatives have emerged as a promising class of anti-tubercular agents. A series of benzohydrazide-linked imidazo[1,2-b]pyridazine derivatives showed potent in vitro activity against the Mtb H37Rv strain, with several compounds demonstrating a minimal inhibition concentration (MIC) of 1.6 µg/mL.^[10] This potency is comparable or superior to standard anti-TB drugs like pyrazinamide and ciprofloxacin (MICs of 3.125 µg/mL).^[10] The activity is attributed to the previously described bio-reduction mechanism within the microaerophilic environment where Mtb persists.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them prime targets for bioreductive pro-drugs. The broader imidazo[1,2-b]pyridazine class has shown significant cytotoxic activity against various human cancer cell lines.^{[1][11][12]} For example, substituted derivatives have demonstrated anti-proliferative effects in human neuroblastoma (IMR-32), breast cancer (MCF-7), and colon cancer (HCT) cell lines.^{[11][13]} Some compounds induce apoptosis, as evidenced by increased levels of cleaved caspase 3.^[13]

Furthermore, the core scaffold is a potent inhibitor of several protein kinases crucial for cancer cell division and survival, including Haspin kinase and Tropomyosin receptor kinases (TRKs).^[8]

[14] This dual mechanism—bioreductive cytotoxicity and kinase inhibition—makes this class of compounds particularly compelling for oncological drug development.

Other Biological Activities

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other targets:

- Kinase Inhibition: Derivatives have been developed as highly potent and selective inhibitors of I-kappa B kinase beta (IKK β), Tyrosine kinase 2 (Tyk2), and Glycogen synthase kinase-3 β (GSK-3 β), implicating them in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[2][3][15][16]
- Acetylcholinesterase (AChE) Inhibition: Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have shown potent AChE inhibitory activity, another relevant mechanism for Alzheimer's disease therapy.[13]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the **3-nitroimidazo[1,2-b]pyridazine** scaffold has revealed key structural requirements for potent biological activity. The C-6 position has been a primary focus for derivatization.

Position	Modification	Impact on Activity	Reference
C-3	Removal of the nitro group	Complete or drastic loss of antiprotozoal and antitubercular activity.	[6][7]
C-6	Substitution with various amines (e.g., piperidine, pyrrolidine, morpholine)	Modulates potency and pharmacokinetic properties. Morpholine derivatives showed enhanced Haspin kinase inhibition.	[5][8]
C-6	Introduction of a (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino moiety	Dramatically improved metabolic stability in Tyk2 JH2 inhibitors compared to anilino analogues.	[15]
C-6	Addition of a benzohydrazide linker	Led to potent antitubercular agents with MICs as low as 1.6 μ g/mL.	[10]
C-2	Substitution with aryl groups (e.g., 4'-Dimethylaminophenyl)	Found to be important for high-affinity binding to β -amyloid plaques.	[4]

These studies highlight that while the 3-nitro group is often essential for the bio-reductive mechanism, strategic substitutions at other positions, particularly C-6, are critical for optimizing potency, selectivity, and drug-like properties.

Key Experimental Protocols

Reproducible and validated protocols are essential for the evaluation of these compounds.

Synthesis of 6-chloro-3-nitroimidazo[1,2-b]pyridazine (Key Intermediate)

This protocol is adapted from methodologies described in the literature.

- Step 1: Synthesis of 6-chloropyridazin-3-amine.
 - To 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed pressure vessel, add concentrated aqueous ammonium hydroxide (100 mL).
 - Heat the vessel to 110-120°C for 12 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to 0°C.
 - Filter the resulting solid, wash with cold water, and dry to yield 6-chloropyridazin-3-amine.
- Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine.
 - Dissolve 6-chloropyridazin-3-amine (5 g, 38.6 mmol) in ethanol.
 - Add chloroacetaldehyde (50% aqueous solution, 1.2 equivalents).
 - Reflux the mixture for 4-6 hours, monitoring by TLC.
 - Cool the reaction, and neutralize with a saturated sodium bicarbonate solution.
 - Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
- Step 3: Nitration to yield 6-chloro-3-nitroimidazo[1,2-b]pyridazine.
 - To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.5 mmol) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.2 equivalents) dropwise, maintaining the temperature below 5°C.

- Allow the reaction to stir at room temperature for 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry to yield the final product.

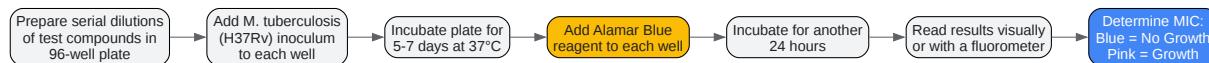
In Vitro Anticancer Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability.[\[13\]](#)

- Cell Seeding: Seed cancer cells (e.g., IMR-32, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plate for 24-48 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This is a widely used colorimetric assay to determine the MIC of compounds against Mtb.[\[10\]](#)



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Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).

- Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
- Compound Dilution: Add 100 µL of the test compound solution to the first well and perform 2-fold serial dilutions down the plate.
- Inoculation: Add 100 µL of Mtb H37Rv inoculum (adjusted to a McFarland standard of 1.0) to each well. Include a drug-free growth control and a sterile control.
- Incubation: Seal the plate and incubate at 37°C for 5-7 days.
- Reagent Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
- Second Incubation: Re-incubate the plate for 24 hours.
- MIC Determination: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin).

Conclusion and Future Perspectives

3-Nitroimidazo[1,2-b]pyridazine derivatives represent a highly versatile and potent class of biologically active molecules. Their efficacy, driven primarily by a hypoxia-activated bio-reductive mechanism, makes them exceptional candidates for treating diseases characterized by low-oxygen environments, such as infections by anaerobic protozoa, persistent tuberculosis, and solid tumors. The scaffold's amenability to chemical modification allows for the fine-tuning of its pharmacological profile, offering a rich platform for structure-based drug design.

Future research should focus on several key areas:

- Mechanism Deconvolution: Further elucidating potential secondary mechanisms of action, such as kinase inhibition, to understand polypharmacology and identify opportunities for synergistic therapies.
- Optimizing ADME Properties: Improving the metabolic stability, oral bioavailability, and safety profiles of lead compounds through targeted chemical modifications.[15]
- Combating Resistance: Investigating the efficacy of these compounds against drug-resistant strains of pathogens and exploring their potential to overcome known resistance mechanisms.
- Translational Studies: Advancing the most promising candidates into *in vivo* animal models to validate their efficacy and safety, paving the way for potential clinical development.[3]

The compelling data accumulated to date strongly supports the continued exploration of the **3-nitroimidazo[1,2-b]pyridazine** scaffold as a source of next-generation therapeutics.

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